molecular formula C27H52O4 B13415487 Mononervonin (15c) CAS No. 55030-84-7

Mononervonin (15c)

Cat. No.: B13415487
CAS No.: 55030-84-7
M. Wt: 440.7 g/mol
InChI Key: NVQGQHXFWUBOAU-KTKRTIGZSA-N
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Description

Preparation Methods

Mononervonin (15c) can be synthesized through the esterification of 15-Tetracosenoic acid with glycerol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified using techniques like column chromatography to obtain the pure compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Mononervonin (15c) undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mononervonin (15c) has several scientific research applications:

Mechanism of Action

The mechanism of action of Mononervonin (15c) involves its interaction with lipid metabolic pathways. It acts as a substrate for enzymes involved in lipid metabolism, influencing the synthesis and breakdown of complex lipids. The molecular targets include enzymes like lipases and esterases, which catalyze the hydrolysis of ester bonds .

Comparison with Similar Compounds

Mononervonin (15c) can be compared with other monoacylglycerols such as:

    1-nervonoylglycerol: Similar in structure but differs in the position of esterification.

    Glycerol monostearate: Another monoacylglycerol with a different fatty acid component.

    Glycerol monooleate: Contains oleic acid instead of tetracosenoic acid.

The uniqueness of Mononervonin (15c) lies in its specific fatty acid component, which imparts distinct chemical and biological properties.

Properties

CAS No.

55030-84-7

Molecular Formula

C27H52O4

Molecular Weight

440.7 g/mol

IUPAC Name

2,3-dihydroxypropyl (Z)-tetracos-15-enoate

InChI

InChI=1S/C27H52O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-27(30)31-25-26(29)24-28/h9-10,26,28-29H,2-8,11-25H2,1H3/b10-9-

InChI Key

NVQGQHXFWUBOAU-KTKRTIGZSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCCCCCC(=O)OCC(CO)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCCCC(=O)OCC(CO)O

Origin of Product

United States

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